molecular formula C8H5ClN2 B101967 2-Chloro-1,8-naphthyridine CAS No. 15936-10-4

2-Chloro-1,8-naphthyridine

Cat. No.: B101967
CAS No.: 15936-10-4
M. Wt: 164.59 g/mol
InChI Key: HTIZLJISEUYGSA-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine is a heterocyclic compound featuring a bicyclic structure with two nitrogen atoms at the 1- and 8-positions and a chlorine substituent at the 2-position. This compound belongs to the 1,8-naphthyridine family, which is renowned for its versatile pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities . The chlorine atom at position 2 enhances its reactivity and intermolecular interactions, making it a key intermediate in synthesizing bioactive derivatives for drug discovery . Its planar aromatic core allows for π-π stacking and coordination with metal ions, further expanding its applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reaction of N-(pyridine-2-yl)acetamide with dimethylformamide and phosphorus oxychloride through Vilsmeier-Haack cyclization . This method provides an efficient route to obtain the desired compound.

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of 2-aminopyridine as the starting material. The process includes chlorination and subsequent cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Tetrazolo Derivatives: Formed through substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates and Drug Development

2-Chloro-1,8-naphthyridine serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its derivatives have shown promise in developing drugs targeting multiple diseases, including cancer and bacterial infections. For instance, derivatives of 1,8-naphthyridine have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and proliferation .

Antibiotic Modulation

Recent studies indicate that this compound derivatives can enhance the efficacy of existing antibiotics. For example, it has been shown to synergistically interact with fluoroquinolones, reducing the minimum inhibitory concentrations (MICs) against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that incorporating this compound into antibiotic formulations could improve treatment outcomes for infections caused by resistant bacteria .

Biological Research

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Various studies have highlighted its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves binding to bacterial topoisomerases, disrupting DNA replication processes .

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell cycle progression. For example, certain derivatives have been tested against cervical and lung cancer cells, demonstrating notable cytotoxic effects .

Materials Science

Applications in Electronics

In materials science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its electronic properties make it suitable for use in devices that require efficient light absorption and emission .

Molecular Sensors

The compound is also being explored for its potential application in molecular sensors. Its ability to interact with specific analytes makes it a candidate for developing sensors capable of detecting environmental pollutants or biological markers .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Pathogen/Cancer TypeMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of topoisomerase II
AnticancerCervical cancer cellsInduction of apoptosis
AntifungalVarious fungal strainsDisruption of cell membrane integrity
Antibiotic SynergyEscherichia coliReduction of MICs with fluoroquinolones

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Organic Light Emitting Diodes (OLEDs)Utilized for efficient light emission
Dye-Sensitized Solar CellsEnhances light absorption properties
Molecular SensorsDetects environmental pollutants

Case Studies

Case Study 1: Anticancer Potential Assessment

A study evaluated the cytotoxic effects of various this compound derivatives on different cancer cell lines. Compounds were tested against a panel including A431 (cervical), A549 (lung), and BxPC3 (pancreatic) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, highlighting their potential as new anticancer agents .

Case Study 2: Antibiotic Enhancement

Another study focused on the combination therapy involving this compound derivatives with fluoroquinolone antibiotics. The results showed a marked decrease in MIC values for resistant strains when treated with the combination therapy compared to antibiotics alone. This finding suggests a promising avenue for addressing antibiotic resistance through structural modifications involving naphthyridine compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-naphthyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives exhibit anti-tuberculosis activity by inhibiting the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituents Key Properties
2-Chloro-1,8-naphthyridine C₈H₅ClN₂ 164.59 Cl at position 2 Planar structure; moderate solubility in polar solvents; high thermal stability
2,7-Dichloro-1,8-naphthyridine C₈H₄Cl₂N₂ 199.03 Cl at positions 2 and 7 Increased lipophilicity; enhanced halogen bonding potential
6-Fluoro-2-methyl-1,8-naphthyridine C₉H₇FN₂ 162.16 F at position 6; CH₃ at 2 Electron-withdrawing F improves metabolic stability; methyl enhances solubility
2-Chloro-5-methoxy-1,8-naphthyridine C₉H₇ClN₂O 210.62 Cl at 2; OCH₃ at 5 Methoxy group increases electron density; potential for H-bonding

Key Observations :

  • Chlorine substituents (as in 2,7-dichloro derivatives) increase molecular weight and lipophilicity, favoring membrane penetration in biological systems .
  • Electron-withdrawing groups (e.g., F, Cl) enhance stability and receptor binding, while electron-donating groups (e.g., OCH₃) improve solubility .

Key Observations :

  • The Gould–Jacobs reaction is widely used for constructing the 1,8-naphthyridine core .
  • Halogenation (Cl, F) often requires harsh conditions (e.g., PCl₅, polyphosphoric acid), while alkylation/alkoxylation employs milder nucleophilic substitutions .

Key Observations :

  • Dichloro derivatives exhibit superior antibacterial potency due to enhanced membrane disruption .
  • Methoxy-substituted compounds show improved anti-inflammatory activity, likely due to H-bonding with enzyme active sites .

Biological Activity

2-Chloro-1,8-naphthyridine is a derivative of the naphthyridine class, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in pharmaceutical applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The synthesis and biological evaluation of this compound derivatives have been the focus of various studies aimed at enhancing their therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions that facilitate the introduction of the chlorine atom at the desired position. Various methods have been reported, including nucleophilic substitutions and cyclization reactions that leverage the reactivity of naphthyridine derivatives .

Antimicrobial Activity

This compound derivatives exhibit notable antimicrobial properties. Research indicates that these compounds can enhance the efficacy of existing antibiotics against resistant strains. For instance, studies have demonstrated that 1,8-naphthyridine derivatives can significantly reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)Synergistic Effect
This compoundE. coli4Yes
This compoundS. aureus10Yes
Fluoroquinolone + this compoundP. aeruginosa2Yes

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines by interfering with DNA replication and inducing apoptosis. For example, derivatives have been tested against cervical (A431), lung (A549), and colon (DLD1) cancer cells, showing promising results comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of this compound Derivatives

Cell LineIC50 (µM)Mechanism of Action
A43115DNA intercalation
A54920Apoptosis induction
DLD118Topoisomerase inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been reported in several studies. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Studies

Recent case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Study on Antimicrobial Synergy : A study demonstrated that combining this compound with fluoroquinolones led to a significant decrease in MICs against resistant bacterial strains. This synergy suggests a potential for developing combination therapies to combat antibiotic resistance .
  • Cytotoxicity Assessment : In vitro assessments showed that certain derivatives exhibited cytotoxicity against multiple cancer cell lines with IC50 values indicating effective concentrations for therapeutic action. The mechanism was linked to DNA binding and subsequent apoptotic pathways .

Q & A

Q. What are the common synthetic routes for 2-chloro-1,8-naphthyridine derivatives, and how are reaction conditions optimized?

Basic Synthesis Methodology
this compound derivatives are synthesized via:

  • Friedländer reaction : Ionic liquid-catalyzed condensation of 2-aminopyridine derivatives with ketones (e.g., polyphosphoric acid as a catalyst at 478–483 K for cyclization) .
  • Nucleophilic substitution : Replacement of chlorine atoms using amines or alkoxides (e.g., this compound reacts with 15N-labeled ammonia under copper catalysis, yielding 55% substitution efficiency) .
  • One-pot multicomponent reactions : For example, heterocyclic ketone aminals (HKAs) react with aldehydes and nitriles to form complex derivatives .

Optimization Tips :

  • Use TLC to monitor reaction progress .
  • Purify via column chromatography (silica gel, petroleum ether:ethyl acetate gradients) .
  • Employ copper catalysts to enhance substitution yields in amination reactions .

Q. How are structural and electronic properties of this compound derivatives characterized experimentally and computationally?

Basic Characterization Techniques

  • X-ray crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å) and dihedral angles (e.g., 3.08° planarity in the naphthyridine core) .
  • Spectroscopy :
    • 1H NMR (DMSO-d6): Assign peaks using coupling constants (e.g., δ 7.28 ppm for pyridine protons in compound 10b) .
    • IR : Identifies functional groups (e.g., ν 1696 cm⁻¹ for carbonyl groups) .
    • Mass spectrometry : Validates molecular weights (e.g., m/z 488 M⁺ for compound 10b) .
  • Computational methods :
    • TD-DFT/B3LYP/6-31G(d) : Predicts electronic spectra (e.g., absorption maxima within 5–10 nm of experimental data) .

Q. What strategies address low yields in nucleophilic substitution reactions involving the chlorine substituent?

Advanced Reaction Design

  • Catalytic systems : Add copper powder (11.0 equiv) to enhance amination yields from 8% to 55% .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or MeOH) for alkoxy substitutions .
  • Temperature control : Heat reactions at 100–150°C in sealed tubes to prevent volatilization of nucleophiles like ammonia .

Example :

ReactionConditionsYieldReference
2-Chloro → 2-AminoCu(0), 22% 15NH3, 100°C, 24 hr55%
4-Chloro → 4-MethylaminoMeNH2 in H2O/THF, 20°C97%

Q. How can computational methods guide the design of this compound derivatives with tailored bioactivity?

Advanced In Silico Approaches

  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3 enhance cytotoxicity against MCF7 cells) .
  • Molecular docking : Predict binding affinity to targets like adenosine A1 receptors (e.g., 7-chloro-4-hydroxy-2-phenyl derivatives as antagonists) .
  • TD-DFT calculations : Simulate electronic transitions to optimize fluorescence properties for probes .

Case Study : Derivatives with 4-nitro-phenyl substituents show enhanced antimicrobial activity due to increased electrophilicity .

Q. What role do non-covalent interactions play in the solid-state packing of this compound derivatives?

Advanced Crystallography

  • π-π stacking : Stabilizes crystal lattices (e.g., face-to-face interactions between naphthyridine cores with 3.4 Å spacing) .
  • Van der Waals forces : Influence melting points (>300°C for planar derivatives vs. 115–117°C for bulky substituents) .
  • Hydrogen bonding : Hydroxyl groups form intramolecular H-bonds (e.g., O–H···N in 4-hydroxy derivatives) .

Q. How are isotopic labeling techniques applied to study this compound interactions in biological systems?

Advanced NMR Applications

  • 15N-labeling : Synthesize 2-amino-15N derivatives via copper-catalyzed amination for tracking DNA binding (e.g., 15N-coupled 1H NMR signals at 7.69 ppm) .
  • Isotope effects : Resolve overlapping peaks in complexes with DNA (e.g., CGG/CGG sequence recognition) .

Q. What are the key considerations for regioselective functionalization of this compound?

Advanced Synthetic Challenges

  • Positional reactivity : Chlorine at position 2 is more reactive than position 7 due to electronic effects .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during formylation/oxidation steps .
  • Steric hindrance : Bulky substituents (e.g., phenyl groups) direct reactions to less hindered positions .

Example : Phosphoryl chloride selectively chlorinates position 2 in naphthyridinediones .

Q. How do electronic properties of substituents influence the biological activity of this compound derivatives?

Advanced Structure-Activity Analysis

  • Electron-withdrawing groups (EWGs) : Nitro (-NO2) or cyano (-CN) at position 3 enhance cytotoxicity (e.g., IC50 < 10 µM for MCF7 cells) .
  • Electron-donating groups (EDGs) : Methoxy (-OCH3) or hydroxy (-OH) improve solubility and antimicrobial potency .
  • Hybrid substituents : Fluorophenyl groups balance lipophilicity and target binding (e.g., adenosine receptor antagonists) .

Properties

IUPAC Name

2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIZLJISEUYGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408919
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-10-4
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,8-naphthyridine
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Synthesis routes and methods

Procedure details

1,8-Naphthyridin-2-ol (2.80 g, 19.16 mmol) was suspended in phosphorus oxychloride (100 ml, 1092 mmol) and heated at gentle reflux. The chlorination was followed by LC/MS and once the conversion was complete the reaction was evaporated to dryness and the residue partitioned between water (400 mL) and ethyl acetate (2×400 mL). The aqueous was extracted with additional ethyl acetate (2×400 mL). The combined organic layers were dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude compound was used without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine
2-Chloro-1,8-naphthyridine

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